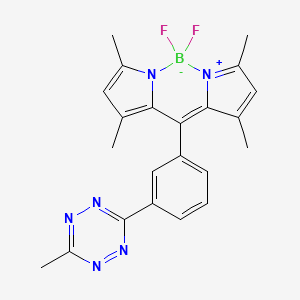

Methyltetrazine-BDP

Description

The exact mass of the compound this compound, 95% is 418.1888812 g/mol and the complexity rating of the compound is 805. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-difluoro-4,6,10,12-tetramethyl-8-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BF2N6/c1-12-9-14(3)30-20(12)19(21-13(2)10-15(4)31(21)23(30,24)25)17-7-6-8-18(11-17)22-28-26-16(5)27-29-22/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKHDINIFSPACJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=CC(=C4)C5=NN=C(N=N5)C)C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BF2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Inverse Electron-Demand Diels-Alder (IEDDA) Bioorthogonal Chemistry

Executive Summary

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines (Tz) and strained alkenes (specifically trans-cyclooctene, TCO) represents the current apex of bioorthogonal chemistry.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which suffers from cytotoxicity, or the strain-promoted azide-alkyne cycloaddition (SPAAC), which is limited by modest second-order rate constants (

This guide moves beyond basic definitions to address the critical engineering challenges of IEDDA: the stability-reactivity trade-off, the selection of dienophiles based on steric demand, and the execution of pre-targeting protocols in complex biological milieus.

Mechanistic Foundations

The "Inverse" Demand

In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.[1][2] IEDDA inverts this electronic requirement.[1][3][4] It pairs an electron-poor diene (tetrazine) with an electron-rich, strained dienophile.[1]

-

Orbital Interaction: The reaction is driven by the interaction between the LUMO of the tetrazine and the HOMO of the dienophile. Lowering the tetrazine LUMO (via electron-withdrawing groups like pyridines) or raising the dienophile HOMO (via ring strain) accelerates the reaction.

-

Irreversibility: The initial [4+2] cycloaddition forms a bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, expelling nitrogen gas (

). This thermodynamic sink renders the ligation irreversible and drives the equilibrium forward.

Reaction Coordinate Diagram

The following diagram illustrates the pathway from reactants to the stable pyridazine product.

Figure 1: Mechanistic flow of the IEDDA reaction. The expulsion of nitrogen (Red) is the thermodynamic driving force.

The Chemical Toolbox: Stability vs. Reactivity[5][6]

As scientists, we must choose reagents based on the biological window. A reagent with a

The Tetrazine (Tz)[3][4][5][6][7][8][9]

-

Mono-substituted (H-Tz): Highest reactivity but poor stability. Prone to nucleophilic attack by thiols in serum.

-

Methyl-substituted (Me-Tz): Balanced profile. Good stability (hours to days), moderate reactivity.

-

Di-pyridyl (Py-Tz): High stability, lower reactivity unless sterically distorted.

The Dienophile

The ring strain of the alkene determines the reaction rate.

-

TCO (Trans-cyclooctene): The "Gold Standard." The crown conformation creates massive strain energy (~26 kcal/mol).

-

Norbornene: Slower (

), but extremely stable and synthetically accessible. -

Cyclopropene: Smallest footprint, ideal for metabolic labeling where TCO is too bulky for polymerase acceptance.

Comparative Kinetics Data

| Dienophile Class | Partner Tetrazine | Approx.[1][2][3][4][5][6][7][8][9] | Stability ( | Primary Application |

| TCO (Axial) | H-Tz | Low (< 1 hr) | Rapid in vitro labeling | |

| TCO (Axial) | Py-Tz | High (> 24 hrs) | In vivo Pre-targeting | |

| TCO (Equatorial) | Py-Tz | High | General bioconjugation | |

| Norbornene | Py-Tz | Very High | Dual-labeling (orthogonal to TCO) | |

| Cyclopropene | Me-Tz | Moderate | Metabolic Engineering |

Critical Insight: Commercial TCO is often a mixture of axial and equatorial isomers. The axial isomer is orders of magnitude more reactive but can isomerize to the unreactive cis-cyclooctene in the presence of copper or thiols. Always verify the isomeric purity if kinetics are critical.

Experimental Workflow: Live-Cell Labeling

This protocol describes the labeling of a surface receptor (e.g., EGFR) using a two-step IEDDA approach. This method avoids the background noise associated with direct fluorophore conjugation.

Protocol:

-

Primary Incubation: Treat cells with TCO-modified antibody (Ab-TCO) at

for 15 minutes at 37°C. -

Wash Step: Perform 2x wash with PBS + 1% BSA. Note: This removes unbound antibody, which is crucial for signal-to-noise ratio.

-

Click Reaction: Add Tetrazine-Fluorophore (e.g., Tz-SiR) at

. Incubate for 10-20 minutes.-

Why this concentration? High concentrations (>1

) of Tz can lead to non-specific hydrophobic binding to membranes.

-

-

Quenching (Mandatory): Add

Vinyl Ether or Norbornene acid for 2 minutes.-

Scientific Rationale: This scavenges unreacted Tetrazine, preventing "wash-in" artifacts during imaging.

-

-

Final Wash & Image: Wash 1x with media. Image immediately.

Advanced Application: In Vivo Pre-Targeting

The most transformative application of IEDDA is pre-targeting in nuclear medicine. Direct injection of radiolabeled antibodies results in high background radiation because antibodies circulate for days. Pre-targeting decouples the targeting vector from the radioactive payload.

The Workflow

-

Lag Phase: Inject Ab-TCO. Wait 24-72 hours for blood clearance and tumor accumulation.

-

Clearing (Optional): Inject a tetrazine-albumin polymer to "mop up" circulating Ab-TCO.

-

The Click: Inject a small molecule Tz-Radioligand.[10] It distributes rapidly, clicks with the tumor-bound TCO, and excess clears renally within minutes.

Figure 2: Pre-targeting strategy decoupling antibody pharmacokinetics from radioisotope half-life.

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008).[11] Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[1][12][7][9][13] Journal of the American Chemical Society, 130(41), 13518–13519. [Link]

-

Devaraj, N. K., Upadhyay, R., Haun, J. B., Hilderbrand, S. A., & Weissleder, R. (2009). Fast and versatile bioconjugation of tetrazines with trans-cyclooctenes.[5][12][6][7][13] Angewandte Chemie International Edition, 48(38), 7013–7016. [Link]

-

Rossin, R., Verkerk, P. R., van Duijnhoven, S. M., & Robillard, M. S. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition, 49(19), 3375–3378. [Link]

-

Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme.[12] Chemical Society Reviews, 42(12), 5131-5142. [Link]

-

Oliveira, B. L., Guo, Z., & Bernardes, G. J. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. escholarship.org [escholarship.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Photophysical Characterization Guide: Methyltetrazine-BODIPY Fluorescence Quantum Yield

Topic: Fluorescence quantum yield of unreacted vs. reacted Methyltetrazine-BODIPY Content Type: Technical Whitepaper / Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Bioimaging Specialists

Executive Summary

The Methyltetrazine-BODIPY (mTz-BDP) conjugate represents a "gold standard" in bioorthogonal fluorogenic probes. Its utility hinges on a massive photophysical switch: the transition from a "dark" (quenched) state to a "bright" (emissive) state upon Inverse Electron Demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO).

For drug development and live-cell imaging, the Fluorescence Quantum Yield (

The Fluorogenic Switch: Mechanistic Principles

To accurately measure

The Quenched State (Unreacted)

In its unreacted form, the methyltetrazine moiety acts as a potent fluorescence quencher of the BODIPY fluorophore. Unlike standard FRET (Förster Resonance Energy Transfer), which relies on dipole-dipole interactions over distance, mTz-BDP systems typically utilize Through-Bond Energy Transfer (TBET) or Photoinduced Electron Transfer (PET) .

-

Electronic Coupling: The tetrazine ring possesses low-lying molecular orbitals that couple electronically with the BODIPY excited state.

-

Energy Drain: Upon excitation of the BODIPY core (typically ~490–500 nm), the energy is rapidly transferred to the tetrazine unit rather than being emitted as a photon.

-

Result: The unreacted probe exhibits a

often < 0.01 (<1%) , rendering it effectively invisible against biological background autofluorescence.

The Emissive State (Reacted)

The IEDDA reaction with TCO is bioorthogonal and kinetically rapid (

-

Structural Transformation: The reaction converts the electron-deficient tetrazine ring into a 4,5-dihydropyridazine cycloadduct.

-

Decoupling: This cycloaddition breaks the conjugation or alters the redox potential such that the new ring system can no longer accept energy or electrons from the BODIPY excited state.

-

Result: The radiative decay pathway is restored. The

recovers to near that of the parent BODIPY dye (~0.80–0.90 ), resulting in a signal-to-noise turn-on ratio that can exceed 1000-fold.

Mechanistic Pathway Diagram

Figure 1: The transition from non-radiative decay (quenching) to radiative decay (fluorescence) triggered by the IEDDA reaction.[1]

Quantitative Analysis: Benchmark Data

The following values represent typical ranges for Methyltetrazine-BODIPY conjugates (e.g., BODIPY-FL derivatives) in polar protic solvents (PBS/Water) and polar aprotic solvents (Acetonitrile/MeCN).

| Parameter | Unreacted mTz-BDP | Reacted (w/ TCO) | Fold Increase (Turn-On) |

| Quantum Yield ( | 0.001 – 0.008 (0.1% – 0.8%) | 0.75 – 0.90 (75% – 90%) | 100x – 1600x |

| Absorbance | ~500–505 nm | ~500–505 nm | N/A (Minimal Shift) |

| Emission | ~510–515 nm (Weak) | ~510–515 nm (Strong) | N/A |

| Lifetime ( | < 0.1 ns | 3.0 – 6.0 ns | Significant |

Note on Solvent Effects:

-

Water/PBS: Quenching is often more efficient in aqueous buffers due to hydrophobic aggregation or stabilization of the charge-transfer state, leading to lower background and higher turn-on ratios.

-

Acetonitrile: Unreacted probes may show slightly higher background fluorescence (

) in organic solvents, slightly reducing the calculated turn-on ratio.

Experimental Protocol: Relative Quantum Yield Measurement

Objective: Determine the

Reagents & Equipment

-

Spectrophotometer: Dual-beam UV-Vis (e.g., Agilent Cary 60).

-

Spectrofluorometer: Photon-counting capable (e.g., Horiba Fluorolog or Edinburg FS5).

-

Cuvettes: Quartz, 10 mm path length (4 clear sides for fluorescence).

-

Solvents: Spectroscopic grade Methanol, Ethanol, or PBS.

-

Reactant: TCO-Amine or TCO-Acid (10 mM stock in DMSO).

Step-by-Step Methodology

Phase A: Sample Preparation

-

Stock Solutions: Prepare 1 mM stock of mTz-BDP in DMSO.

-

Reaction Series:

-

Tube A (Unreacted): Dilute mTz-BDP into the measurement solvent (e.g., PBS) to a target absorbance of ~0.05.

-

Tube B (Reacted): Mix mTz-BDP with 10 equivalents of TCO. Incubate for 15 minutes at RT (reaction is usually complete < 5 mins). Dilute to match the concentration of Tube A.

-

-

Reference Standard: Prepare Fluorescein in 0.1 M NaOH. Create a dilution series.

Phase B: Absorbance Matching (Critical Step)

-

The Golden Rule: The Optical Density (OD) at the excitation wavelength (

) must be below 0.1 (ideally 0.02 – 0.08) to avoid the Inner Filter Effect (re-absorption of emitted photons). -

Prepare 4-5 concentrations for the Sample (Reacted) and the Standard.

-

Measure Absorbance at

(e.g., 490 nm).

Phase C: Fluorescence Integration

-

Parameters: Set

nm. Slit widths: 1-2 nm (keep constant). -

Scan: Collect emission from 500 nm to 650 nm.

-

Integration: Integrate the area under the curve (AUC) for each concentration.

-

Linearity Check: Plot Integrated Fluorescence Intensity (Y-axis) vs. Absorbance (X-axis). The slope is the "Gradient" (

).

Phase D: Calculation

Calculate the Quantum Yield using the comparative equation:

- : Quantum Yield[2][3][4][5][6][7][8][9][10]

- : Slope of the line (Integrated Intensity vs. Absorbance)

- : Refractive index of the solvent[2][6]

-

x: Unknown sample (mTz-BDP)

Workflow Diagram

Figure 2: Workflow for determining Relative Quantum Yield, emphasizing the linearity check.

Troubleshooting & Optimization (Field Insights)

As an Application Scientist, I frequently encounter discrepancies in QY data. Here is how to ensure data integrity:

-

The "False" Low Yield (Oxygen Quenching):

-

While BODIPY is relatively robust, dissolved oxygen can quench the excited state of many fluorophores.

-

Recommendation: For absolute precision, degas solvents with Argon or Nitrogen for 15 minutes before measurement.

-

-

Incomplete Reaction:

-

If the "Reacted" QY is lower than expected (e.g., 0.4 instead of 0.8), the reaction may be incomplete.

-

Validation: Monitor the disappearance of the characteristic Tetrazine absorbance peak at ~520 nm (a weak n->

* transition). This peak must vanish completely.

-

-

Solvent Mismatch:

-

If measuring the standard in Water (

) and the sample in Toluene ( -

Recommendation: Use standards that are soluble in the same solvent as your sample whenever possible (e.g., Rhodamine 6G in Ethanol for organic-soluble BODIPY derivatives).

-

References

-

Weissleder, R., et al. (2013). "BODIPY–Tetrazine Derivatives as Superbright Bioorthogonal Turn-on Probes." Angewandte Chemie International Edition.

- Key citation for the "Superbright" mechanism and QY values (Unreacted <1%, Reacted ~90%).

-

Devaraj, N. K., et al. (2008). "Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging." Bioconjugate Chemistry.

- Foundational text on Tetrazine-BODIPY quenching and turn-on kinetics.

-

Brouwer, A. M. (2011). "Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report)." Pure and Applied Chemistry.

- The authoritative standard for the Relative Method protocol and refractive index corrections.

-

Gonçalves, M. S. (2009). "Fluorescent Labeling of Biomolecules with Organic Probes." Chemical Reviews.

- Review of BODIPY photophysics and environmental sensitivity.

Sources

- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 2. shimadzu.com [shimadzu.com]

- 3. scispace.com [scispace.com]

- 4. jascoinc.com [jascoinc.com]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. edinst.com [edinst.com]

- 7. Methylated Unsymmetric BODIPY Compounds: Synthesis, High Fluorescence Quantum Yield and Long Fluorescence Time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Chemical Stability of Methyltetrazine Functional Groups in Physiological Buffers

Executive Summary: The Stability-Reactivity Paradox

In the landscape of bioorthogonal chemistry, the Inverse Electron Demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes (TCO) is the gold standard for speed (

While electron-deficient tetrazines (e.g., dipyridyl-tetrazines) offer the fastest kinetics, they suffer from rapid degradation in physiological media, often losing functionality before target engagement. Methyltetrazine (Me-Tz) represents the optimal "Goldilocks" moiety for many biological applications. By substituting an electron-donating methyl group at the C3 position, the tetrazine core gains significant resistance to nucleophilic attack and reduction while maintaining sufficient reactivity for live-cell and in vivo labeling.

This guide details the chemical stability profile of Me-Tz, the mechanisms of its degradation, and validated protocols for assessing its integrity in physiological buffers.

Mechanistic Underpinning: Why Methyltetrazine Persists

To understand stability, one must understand the decomposition pathway. Tetrazines in physiological environments (pH 7.4, 37°C) are susceptible to two primary degradation vectors: Nucleophilic Attack and Reduction .

The Electronic Effect

The stability of the 1,2,4,5-tetrazine core is governed by the electron density of the ring.

-

Electron-Withdrawing Groups (EWGs): Substituents like pyridine or pyrimidine lower the LUMO energy, accelerating the IEDDA reaction but also making the ring highly electrophilic and prone to attack by water, hydroxide, and thiols.

-

Electron-Donating Groups (EDGs): The methyl group in Me-Tz acts as a weak EDG. This raises the LUMO energy slightly, reducing electrophilicity. While this decreases the reaction rate constant (

) compared to H-Tz or Py-Tz, it drastically extends the half-life (

Degradation Pathways

-

Hydrolysis/Nucleophilic Attack: Water or hydroxide attacks the tetrazine ring, leading to ring-opening and loss of nitrogen.

-

Reduction: In complex media (e.g., cell lysate, serum), cellular thiols (glutathione, cysteine) or NADH can reduce the colored tetrazine to colorless dihydrotetrazine . This species is unreactive toward TCO.[1]

-

Re-oxidation (False Positives): Dihydrotetrazine can sometimes be re-oxidized to tetrazine by atmospheric oxygen, complicating analysis. However, irreversible ring collapse usually follows reduction.

Visualization of Stability Hierarchy

The following diagram illustrates the relationship between substituent electronics, reactivity, and stability.

Figure 1: Mechanistic correlation between substituent electronics, IEDDA reactivity, and hydrolytic stability.

Quantitative Stability Profiling

The following data aggregates findings from key bioorthogonal chemistry literature, comparing Methyltetrazine (Me-Tz) against Hydrogen-tetrazine (H-Tz) and Dipyridyl-tetrazine (Py-Tz).

Table 1: Comparative Stability in Physiological Buffers (37°C)

| Tetrazine Derivative | Buffer / Medium | Timepoint | % Intact (Approx.)[2][3][4][5] | Notes |

| Methyl-Tz | PBS (pH 7.[6]4) | 24 h | > 95% | Highly stable in simple buffers. |

| Methyl-Tz | 100% FBS (Serum) | 48 h | ~ 60-70% | Degradation driven by serum proteins/thiols. |

| H-Tz (Monosubstituted) | PBS (pH 7.4) | 24 h | ~ 80% | Moderate stability, faster degradation than Me-Tz. |

| H-Tz (Monosubstituted) | 100% FBS | 48 h | < 15% | Rapidly consumed in serum.[4] |

| Py-Tz (Dipyridyl) | PBS (pH 7.4) | 24 h | < 50% | Comparison varies by isomer, but generally unstable. |

| Py-Tz (Dipyridyl) | Cell Lysate | 1 h | ~ 50% | Extremely labile in reducing environments. |

Data synthesized from ACS Chem. Biol. and J. Am. Chem. Soc. studies (see References).

Key Takeaway

For experiments requiring incubations longer than 4-6 hours (e.g., pre-targeting in vivo, prolonged cell labeling), Methyltetrazine is the superior choice . While H-Tz reacts faster, its rapid disappearance in serum leads to lower effective yields in complex biological systems.

Experimental Protocols for Stability Assessment

As a scientist, you must validate the stability of your specific probe, as the linker chemistry (e.g., PEG spacer vs. direct conjugation) can influence the core's stability.

Protocol A: UV-Vis Absorbance Decay Assay

This is the standard method for monitoring tetrazine stability. The tetrazine core has a characteristic absorbance maximum (

Materials:

-

UV-Vis Spectrophotometer (e.g., Agilent Cary or Nanodrop for high concentration).

-

Physiological Buffer (PBS pH 7.4) or Cell Media (DMEM + 10% FBS).[2][5]

-

Methyltetrazine stock (10 mM in DMSO).

Workflow:

-

Preparation: Dilute Me-Tz stock to a final concentration of 100 μM in the test buffer (pre-warmed to 37°C). Ensure DMSO content is < 1%.

-

Baseline: Measure the absorbance spectrum (250–600 nm) at

. Record the absorbance at -

Incubation: Incubate the sample at 37°C in the dark (to prevent photobleaching).

-

Measurement: Measure absorbance at defined intervals (e.g., 1h, 4h, 12h, 24h, 48h).

-

Note: For serum samples, you must run a "Serum Only" blank at every timepoint to subtract the background drift of the media.

-

-

Calculation: Plot

vs. Time.

Protocol B: LC-MS Validation (The "Truth" Test)

UV-Vis only measures the loss of the chromophore. LC-MS confirms if the product is the dihydrotetrazine (reduced) or a hydrolysis product.

Workflow:

-

Incubation: Prepare 10 μM Me-Tz in PBS or diluted lysate.

-

Quenching: At timepoints, remove an aliquot and add 3 volumes of cold acetonitrile (to precipitate proteins if using serum/lysate). Centrifuge at 14,000 x g for 10 min.

-

Analysis: Inject the supernatant onto a C18 Reverse Phase column.

-

Detection: Monitor ESI+ MS. Look for:

-

Parent Ion:

-

Reduced Ion:

(Dihydrotetrazine often flies as M+3 in acidic mobile phase). -

Hydrolysis: Mass shift corresponding to loss of

and addition of water/hydration.

-

Workflow Visualization

The following diagram outlines the decision logic and experimental flow for validating tetrazine stability before deploying it in a biological assay.

Figure 2: Step-by-step experimental workflow for validating methyltetrazine stability.

Expert Recommendations for Handling

-

Storage: Store Me-Tz solids at -20°C under inert gas. Solutions in DMSO are stable for months at -20°C but degrade upon repeated freeze-thaw cycles due to moisture condensation.

-

pH Sensitivity: Avoid basic pH (>8.5). Tetrazines are base-labile. Perform conjugations in slightly acidic to neutral buffers (pH 6.0–7.4).

-

Thiol Scavenging: If working in high-thiol environments (e.g., intracellular), consider using tert-butyl tetrazines if Me-Tz stability is insufficient, though this will compromise reaction speed.

References

-

Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.

-

[Link]

-

-

Knall, A.-C., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society.

-

[Link]

-

-

Yang, J., et al. (2014). Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions.

-

[Link]

-

-

Wu, H., & Devaraj, N. K. (2016). Advances in Tetrazine Bioorthogonal Chemistry. Accounts of Chemical Research.

-

[Link]

-

- BroadPharm. (2022).

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Advantages of using Methyltetrazine-BDP for intracellular imaging

Advanced Bioorthogonal Strategies for Live-Cell Microscopy

Executive Summary

In the landscape of intracellular imaging, the trade-off between reaction kinetics and probe stability has long plagued bioorthogonal chemistry. While Hydrogen-tetrazines (H-Tet) offer rapid kinetics, their instability in physiological media often leads to degradation before target engagement. Methyltetrazine-BODIPY (Me-Tet-BDP) has emerged as the superior candidate for intracellular applications. By sterically and electronically stabilizing the tetrazine core with a methyl group, this probe withstands nucleophilic attack in the cytosolic environment while maintaining sufficient reactivity for Inverse Electron Demand Diels-Alder (IEDDA) cycloadditions. This guide details the mechanistic advantages, validated protocols, and strategic deployment of Me-Tet-BDP for high-contrast, wash-free live-cell imaging.

Part 1: The Chemical Architecture & Mechanism

The core advantage of Me-Tet-BDP lies in its "smart" fluorogenic behavior. Unlike constitutive fluorophores (e.g., FITC, Alexa Fluor) that emit continuously, Me-Tet-BDP remains optically silent until it reacts with its target.

The Fluorogenic "Turn-On" Switch

The mechanism relies on Through-Bond Energy Transfer (TBET) or Photoinduced Electron Transfer (PeT) , depending on the specific linker length.

-

Quenched State (OFF): The tetrazine moiety acts as an energy sink. When the BODIPY fluorophore is excited, energy is non-radiatively transferred to the tetrazine ring, quenching fluorescence by >95%.

-

The Trigger (IEDDA): Upon encountering a trans-cyclooctene (TCO) labeled target, the tetrazine undergoes an IEDDA reaction followed by a retro-Diels-Alder elimination of nitrogen (

).[1] -

Fluorescent State (ON): The resulting dihydropyridazine product breaks the electronic conjugation required for quenching. The BODIPY restores its native quantum yield, resulting in a 10-fold to 100-fold increase in fluorescence intensity.

Mechanistic Pathway Diagram

The following diagram illustrates the transition from the quenched state to the fluorescent state upon reaction with TCO.

Caption: The IEDDA reaction pathway converting the quenched Me-Tet-BDP into a fluorescent pyridazine adduct.

Part 2: Comparative Advantages (Me-Tet vs. H-Tet)

For intracellular targets, the stability of the probe is often more critical than the raw reaction rate.

| Feature | Hydrogen-Tetrazine (H-Tet) | Methyltetrazine (Me-Tet) | Impact on Intracellular Imaging |

| Stability (Media) | Low (< 1 hour half-life) | High (> 24 hour half-life) | Me-Tet survives incubation without spontaneous degradation. |

| Reactivity ( | Very High (> 30,000 | Moderate (~1,000 | Me-Tet is slower but sufficient for minute-scale labeling. |

| Background | High (due to degradation) | Low | Degradation of H-Tet often yields fluorescent byproducts, ruining SNR. |

| Steric Bulk | Low | Medium | Methyl group adds slight bulk but improves hydrolytic stability. |

Expert Insight: While H-Tet is superior for cell-surface labeling where reaction speed must outcompete diffusion, Me-Tet is the gold standard for intracellular targets. The cytosol contains nucleophiles (thiols, amines) that rapidly degrade H-Tet. Me-Tet's methyl group provides steric hindrance against these nucleophiles, ensuring the probe remains intact until it finds the TCO-tagged organelle or protein.

Part 3: Validated Experimental Protocol

Objective: Labeling intracellular mitochondria via TCO-modified localization peptides.

Pre-requisites & Materials

-

Probe: Me-Tetrazine-BDP (Stock: 10 mM in DMSO).[2] Store at -20°C, desiccated.

-

Target: Cells expressing a Protein of Interest (POI) fused to a HaloTag or SNAP-tag, or chemically modified with TCO-NHS ester.

-

Ligand: TCO-HaloTag Ligand (if using genetic tags).

Step-by-Step Workflow

Phase 1: Target Functionalization

-

Seed Cells: Plate HeLa or CHO cells in confocal-compatible glass-bottom dishes (e.g., MatTek). Achieve 60-70% confluency.

-

TCO Incorporation:

-

Genetic Tag Method:[2] Treat cells with 5 µM TCO-HaloTag Ligand in complete media for 30 minutes at 37°C.

-

Metabolic Labeling: If using TCO-amino acids, incubate for 12-24 hours depending on protein turnover.

-

-

Wash: Wash cells 3x with warm PBS to remove unbound TCO ligand. Note: This wash is critical to prevent extracellular reaction, but less critical than in traditional immunofluorescence.

Phase 2: Fluorogenic Labeling (The "No-Wash" Step)

-

Preparation: Dilute Me-Tet-BDP stock into warm Opti-MEM or phenol-red-free media.

-

Recommended Concentration:100 nM – 500 nM .

-

Warning: Do not exceed 1 µM. Hydrophobic dyes like BODIPY can aggregate at high concentrations, causing punctate background.

-

-

Incubation: Add the probe solution to cells.[2] Incubate for 15–30 minutes at 37°C.

-

Direct Imaging: Transfer cells directly to the microscope stage.

-

Why? Because unreacted Me-Tet-BDP is quenched, the background is negligible. Washing is optional and often skipped to capture dynamic events.

-

Workflow Logic Diagram

Caption: Operational workflow for intracellular labeling using Me-Tet-BDP.

Part 4: Troubleshooting & Optimization

Common Failure Modes

-

High Background (Punctate Signal):

-

Cause: Aggregation of the hydrophobic BODIPY core in aqueous media.

-

Solution: Lower probe concentration to < 200 nM. Add 0.1% BSA to the incubation buffer to act as a carrier.

-

-

No Signal:

-

Cause: TCO instability. TCO can isomerize to the unreactive cis-cyclooctene (CCO) in the presence of copper or thiols over long periods.

-

Solution: Use fresh TCO reagents. Ensure TCO ligand incubation time is minimized before adding the tetrazine.

-

-

Off-Target Labeling:

-

Cause: Endosomal trapping.

-

Solution: Perform a "pulse-chase" experiment. Incubate with Me-Tet-BDP for 10 minutes, wash, and incubate in dye-free media for 30 minutes to allow clearance from non-specific compartments.

-

Self-Validating Controls

To ensure scientific rigor, every experiment must include:

-

Negative Control (-TCO): Incubate cells with Me-Tet-BDP without prior TCO labeling. Any signal here indicates non-specific hydrophobic binding or probe degradation.

-

Competition Control: Pre-treat TCO-labeled cells with an excess of non-fluorescent tetrazine (blocking step) before adding Me-Tet-BDP. Signal should be abolished.

References

-

Carlson, J. C. T., et al. "BODIPY-Tetrazine Derivatives as Superbright Bioorthogonal Turn-on Probes." Angewandte Chemie International Edition, 2013. Link

-

Wieczorek, A., et al. "Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells."[3] Chemical Science, 2017. Link

-

Vazquez, A., et al. "Mechanism-Based Fluorogenic trans-Cyclooctene–Tetrazine Cycloaddition." Angewandte Chemie, 2017. Link

-

BenchChem Technical Division. "A Comparative Analysis of Methyltetrazine-amine and Tetrazine-amine for Bioorthogonal Applications." BenchChem Whitepapers, 2025.[1][4] Link

-

Devaraj, N. K., et al. "Bioorthogonal Turn-On Probes for Imaging Small Molecules inside Living Cells." Angewandte Chemie International Edition, 2010. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Intracellular Bioorthogonal Labeling of Glucagon Receptor via Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03879D [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Wash-Free Live Cell Imaging via Methyltetrazine-BDP

Abstract & Core Philosophy

This guide details a high-fidelity protocol for visualizing intracellular targets in live cells using Methyltetrazine-BODIPY (Me-Tet-BDP) . Unlike traditional immunofluorescence, which requires fixation and permeabilization, this method utilizes the Inverse Electron Demand Diels-Alder (IEDDA) reaction—a bioorthogonal "click" chemistry that is bio-inert, rapid, and highly specific.

The "Wash-Free" Advantage: The core innovation here is the fluorogenic nature of the Me-Tet-BDP probe. The tetrazine moiety acts as a fluorescence quencher.[1][2] Only upon reaction with a Trans-Cyclooctene (TCO)-tagged target does the probe become fluorescent. This thermodynamic switch allows researchers to image immediately after probe addition without the extensive washing steps that typically perturb delicate live-cell dynamics.

Scientific Foundation: The Mechanism of Action

The Fluorogenic Switch (Quenching vs. Emission)

The Me-Tet-BDP probe relies on Through-Bond Energy Transfer (TBET) or Photoinduced Electron Transfer (PET) depending on the specific linker geometry.

-

State A (Quenched): The tetrazine ring possesses a low-lying LUMO that accepts an electron from the excited BODIPY fluorophore, or facilitates non-radiative decay, effectively silencing fluorescence (

quenching efficiency). -

State B (Emissive): Upon IEDDA reaction with TCO, the tetrazine ring converts into a 4,5-dihydropyridazine. This new structure has a significantly altered electronic orbital landscape that breaks the quenching coupling, restoring the BODIPY dye's native high quantum yield.

Why Methyltetrazine? (The Stability/Reactivity Trade-off)

Novice users often ask why we do not use Hydrogen-tetrazine (H-Tet), which has faster kinetics (

-

The Problem: H-Tet is unstable in serum and cell media, degrading within minutes, which leads to loss of signal and non-specific background.

-

The Solution: Methyltetrazine (Me-Tet) introduces a methyl group that sterically and electronically stabilizes the ring against nucleophilic attack and hydrolysis in complex media. While the reaction rate is slower (

), it is sufficient for live-cell labeling and, crucially, persists long enough to penetrate membranes and reach intracellular targets.

Mechanistic Diagram

The following diagram illustrates the transition from the "Dark" (Quenched) state to the "Bright" (Emissive) state.

Figure 1: The fluorogenic mechanism. The Me-Tet-BDP probe remains dark until it specifically reacts with the TCO-tagged protein, eliminating background noise from unbound dye.

Experimental Design & Materials

Reagents Checklist

| Component | Specification | Purpose |

| Probe | Me-Tet-BDP FL (Green) or TMR (Orange) | Fluorogenic reporter. |

| Target Tag | HaloTag-TCO Ligand | Small molecule ligand to tag HaloTag-fusion proteins. |

| Expression Vector | Plasmid encoding POI-HaloTag | Genetic source of the target protein (POI). |

| Media | Live Cell Imaging Solution (LCIS) | Phenol-red free media to minimize autofluorescence. |

| Wash Buffer | DPBS (w/ Ca2+, Mg2+) | Gentle washing to remove excess TCO ligand. |

Key Concentrations

-

HaloTag-TCO Ligand: 5 µM (Pulse labeling).

-

Me-Tet-BDP Probe: 100 nM – 500 nM (Imaging concentration). Note: Higher concentrations (>1 µM) may introduce background despite fluorogenicity.

Step-by-Step Protocol

Phase 1: Target Expression & TCO Incorporation

Objective: Label the Protein of Interest (POI) with TCO.

-

Seed Cells: Plate cells (e.g., HeLa, U2OS) on high-quality glass-bottom dishes (No. 1.5 thickness) 24 hours prior to transfection.

-

Transfection: Transfect cells with the POI-HaloTag plasmid using standard lipofection or electroporation methods. Incubate for 18–24 hours to allow protein expression.

-

TCO Pulse: Replace culture media with fresh media containing 5 µM HaloTag-TCO ligand .

-

Incubation: Incubate for 30–60 minutes at 37°C.

-

Expert Insight: Do not extend beyond 60 minutes. HaloTag binding is rapid; excess time only increases non-specific uptake of the hydrophobic ligand.

-

-

Wash Step (Critical): Wash cells 3x with warm complete media. Incubate for an additional 15 minutes in fresh media ("wash-out" phase) to allow unbound TCO ligand to diffuse out of the cells.

-

Why wash here? We are washing away the TCO ligand, not the probe. Unbound TCO ligand floating in the cytosol will react with the probe later and create background noise (the "ghost" effect).

-

Phase 2: Wash-Free Labeling & Imaging

Objective: Real-time visualization using Me-Tet-BDP.

-

Preparation: Dilute Me-Tet-BDP stock (usually in DMSO) into warm, phenol-red free Live Cell Imaging Solution to a final concentration of 250 nM .

-

Addition: Remove the media from the cells and gently add the Me-Tet-BDP staining solution.

-

Alternative: For highly sensitive cells, add a 2X concentrate directly to the existing media (1:1 volume) to avoid fluid shear stress.

-

-

Incubation (The "Click"): Incubate on the microscope stage at 37°C / 5% CO2.

-

Imaging: Begin imaging immediately.

-

Time-Lapse: You will observe signal accumulation over 5–20 minutes as the probe enters the cell and reacts with the TCO-POI.

-

No Wash Needed: Because unreacted Me-Tet-BDP is quenched, it does not need to be removed.

-

Workflow Diagram

Figure 2: Experimental workflow emphasizing the critical TCO clearance step prior to probe addition.

Data Analysis & Validation

Calculating Signal-to-Noise Ratio (SNR)

To validate the "wash-free" claim, calculate SNR at

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| High Cytosolic Background | Unbound TCO remaining. | Increase the "wash-out" time in Phase 1 (Step 5) to 30 mins. |

| No Signal | Probe degradation or TCO oxidation. | TCO is sensitive to oxidation. Use fresh TCO aliquots. Ensure Me-Tet stability. |

| Punctate Background | Probe aggregation. | Me-Tet-BDP is hydrophobic. Lower concentration to 100 nM or add 0.01% Pluronic F-127. |

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society, 130(41), 13518-13519. [Link]

-

Carlson, J. C., et al. (2013). Stochastic labeling of cellular components for super-resolution imaging. Angewandte Chemie International Edition, 52(14), 4015-4019. [Link]

-

Vázquez, A., Damilola, O., & Mejia Oneto, J. M. (2017). Bioorthogonal Chemistry for Prodrug Activation. Journal of Medicinal Chemistry. (Contextualizing Methyltetrazine stability). [Link]

-

Li, J., & Chen, P. R. (2016). Development and application of bond cleavage reactions in bioorthogonal chemistry. Nature Chemical Biology, 12, 129–137. [Link]

Sources

Application Notes and Protocols for Methyltetrazine-BDP Staining in Super-Resolution Microscopy

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Nanoscale Biology with Bioorthogonal Chemistry

Super-resolution microscopy has transformed our ability to visualize cellular structures beyond the diffraction limit of light, offering unprecedented insights into the intricate molecular machinery of life. At the heart of these powerful imaging techniques lies the fluorescent probe. The ideal probe is small, bright, photostable, and can be specifically attached to a target of interest with minimal perturbation. The advent of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction between methyltetrazine and a strained alkene like trans-cyclooctene (TCO), provides an elegant and powerful solution for targeted fluorescent labeling in both live and fixed cells.[1]

This guide provides a comprehensive overview and detailed protocols for utilizing methyltetrazine-conjugated Boron-dipyrromethene (BDP) dyes for super-resolution microscopy. BDP dyes are known for their high fluorescence quantum yields, sharp emission spectra, and good photostability, making them excellent candidates for advanced imaging applications.[2] We will delve into the principles of this labeling strategy, provide step-by-step protocols for live and fixed-cell imaging compatible with techniques like dSTORM and STED, and offer guidance on optimizing staining concentrations and troubleshooting common issues.

The Chemistry of Precision: The IEDDA Reaction

The labeling strategy relies on a two-step "click chemistry" approach. First, a protein of interest is tagged with a TCO group. This can be achieved through genetic code expansion by incorporating a TCO-bearing unnatural amino acid or by chemically modifying a protein with a TCO-NHS ester. Subsequently, the cells are incubated with a methyltetrazine-BDP probe. The methyltetrazine and TCO moieties then undergo a rapid and highly specific IEDDA cycloaddition reaction, forming a stable covalent bond and effectively labeling the target protein with the BDP fluorophore.[1] This reaction is bioorthogonal, meaning it proceeds efficiently within a biological environment without interfering with native cellular processes.

A key advantage of some tetrazine-dye conjugates is their fluorogenic nature. The tetrazine moiety can quench the fluorescence of the nearby dye, and upon reaction with the TCO, this quenching is relieved, leading to a significant increase in fluorescence.[3][4] This "turn-on" mechanism is highly beneficial for live-cell imaging as it reduces background fluorescence from unbound probes, potentially eliminating the need for wash steps.[5]

Visualizing the Workflow: From Labeling to Imaging

The following diagram illustrates the general workflow for labeling a TCO-modified target protein with a this compound probe for subsequent super-resolution imaging.

Caption: General workflow for this compound labeling.

Fluorophore Specifications: this compound Variants

The choice of BDP fluorophore will depend on the available laser lines on your microscope and the desired spectral properties. Below are the key photophysical properties of two common this compound conjugates.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) | Fluorescence Quantum Yield |

| This compound-FL | 503 | 509 | 92,000 | 0.97 |

| This compound-TMR | 542 | 574 | 55,000 | 0.64 |

Data sourced from commercial suppliers.

Protocols for Super-Resolution Imaging

Preparation of this compound Stock Solutions

Proper preparation and storage of the fluorescent probe are critical for successful and reproducible staining.

-

Reconstitution: this compound dyes are typically supplied as a lyophilized powder. Reconstitute the powder in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.

-

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture. When stored correctly, the stock solution should be stable for several months.

Protocol for Live-Cell Imaging with this compound

This protocol is designed for labeling TCO-modified proteins on the surface of or within live cells.

Materials:

-

Cells expressing TCO-modified protein of interest, cultured on imaging-grade glass-bottom dishes or chamber slides.

-

This compound stock solution (1-10 mM in DMSO).

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM or phenol red-free medium) buffered with HEPES.

-

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Cell Culture: Culture cells to a confluence of 50-70%. Ensure the cells are healthy and adherent.

-

Preparation of Staining Solution: Dilute the this compound stock solution to a final concentration of 1-5 µM in pre-warmed live-cell imaging medium. A recommended starting concentration is 1.5 µM.[3][6][7] The optimal concentration should be determined empirically for each cell line and target protein.

-

Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 10-30 minutes at 37°C in a cell culture incubator. The optimal incubation time may vary and should be optimized.[3][6][7]

-

Washing (Optional but Recommended): For probes that are not highly fluorogenic or if background is high, wash the cells 2-3 times with pre-warmed live-cell imaging medium.

-

Imaging: Immediately proceed with super-resolution microscopy. For live-cell imaging, it is crucial to maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

Protocol for Fixed-Cell Imaging with this compound

This protocol is suitable for intracellular or extracellular targets in fixed cells.

Materials:

-

Cells cultured on imaging-grade coverslips.

-

Paraformaldehyde (PFA), 4% in PBS (prepare fresh).

-

Permeabilization buffer: 0.1% Triton X-100 in PBS.

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS.

-

This compound stock solution (1-10 mM in DMSO).

-

PBS, pH 7.4.

-

Mounting medium suitable for super-resolution microscopy.

Procedure:

-

Fixation: Wash cells once with PBS. Fix with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Permeabilization (for intracellular targets): Incubate cells with permeabilization buffer for 10 minutes at room temperature.

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Blocking: Incubate cells with blocking buffer for 60 minutes at room temperature to reduce non-specific binding.[8]

-

Staining: Dilute the this compound stock solution to a final concentration of 1-5 µM in blocking buffer. A starting concentration of 2 µM is recommended. Incubate for 60 minutes at room temperature, protected from light.

-

Washing: Wash cells three times with PBS for 5 minutes each to remove unbound probe.

-

Mounting: Mount the coverslip onto a microscope slide using a super-resolution compatible mounting medium. Seal the coverslip with nail polish and allow it to cure.

-

Imaging: Proceed with super-resolution microscopy.

Imaging Considerations for Super-Resolution Modalities

dSTORM (direct Stochastic Optical Reconstruction Microscopy)

-

Imaging Buffer: The performance of many fluorophores in dSTORM is highly dependent on the imaging buffer, which typically contains an oxygen scavenging system and a thiol to promote photoswitching. A standard glucose oxidase and catalase (GLOX) buffer with a thiol like β-mercaptoethanol (BME) or mercaptoethylamine (MEA) is a good starting point. The optimal thiol and its concentration may need to be optimized for this compound dyes.

-

Laser Power: Use the lowest laser power necessary to induce stochastic blinking of the BDP fluorophores to minimize phototoxicity and photobleaching.

STED (Stimulated Emission Depletion) Microscopy

-

Photostability: STED microscopy requires highly photostable dyes that can withstand the high laser power of the depletion laser. BDP dyes generally exhibit good photostability, but it is still crucial to minimize exposure to the excitation and depletion lasers.

-

Labeling Density: Achieving the desired resolution in STED is dependent on the labeling density. It is important to optimize the staining concentration to ensure sufficient labeling of the target structure without introducing artifacts from over-labeling.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| No or weak signal | Inefficient TCO incorporation. | Verify the expression and TCO modification of your target protein via Western blot or mass spectrometry. |

| Low staining concentration or short incubation time. | Increase the concentration of the this compound probe and/or the incubation time. Perform a titration to find the optimal conditions. | |

| Inactive this compound probe. | Ensure the probe has been stored correctly, protected from light and moisture. Use a fresh aliquot. | |

| High background | Non-specific binding of the probe. | Increase the number and duration of wash steps. Ensure the blocking step is sufficient (increase incubation time or BSA concentration). |

| Probe concentration is too high. | Reduce the staining concentration of the this compound probe. | |

| Autofluorescence of the cells or medium. | Use a phenol red-free imaging medium for live-cell imaging. For fixed cells, consider treating with a quenching agent like sodium borohydride after fixation. | |

| Rapid photobleaching | High laser power. | Reduce the laser power to the minimum required for signal detection. |

| Inappropriate imaging buffer (for dSTORM). | Optimize the composition of the dSTORM imaging buffer, including the type and concentration of the thiol. | |

| Mounting medium not suitable for super-resolution (for fixed cells). | Use a mounting medium specifically formulated for super-resolution microscopy that contains an antifade reagent. |

Conclusion

The combination of this compound dyes and bioorthogonal click chemistry offers a versatile and powerful platform for super-resolution imaging. The high specificity and efficiency of the IEDDA reaction, coupled with the excellent photophysical properties of BDP fluorophores, enable high-contrast, high-resolution visualization of biological structures in both live and fixed cells. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this advanced labeling strategy. As with any super-resolution technique, empirical optimization of staining and imaging parameters for your specific experimental system is key to achieving the best possible results.

References

-

Verhelst, S. H. L. (2014). Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ. Chemical Communications, 50(13), 1613-1615. [Link]

-

Svatendahl, M., et al. (2021). Quantitative Bio-Imaging Tools to Dissect the Interplay of Membrane and Cytoskeletal Actin Dynamics in Immune Cells. Frontiers in Immunology, 12, 634793. [Link]

-

Small, A., & Parthasarathy, R. (2014). Super-resolution imaging for monitoring cytoskeleton dynamics. The Analyst, 139(1), 43-51. [Link]

-

Wang, J. C., et al. (2018). Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion (STED) Microscopy. Journal of Visualized Experiments, (138), e57028. [Link]

-

TOPTICA Photonics. Super Resolution Microscopy (STED, SIM, PALM, STORM). [Link]

-

Beliu, G., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Communications biology, 2(1), 261. [Link]

-

Beliu, G., et al. (2018). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. bioRxiv, 503821. [Link]

-

Beliu, G., et al. (2018). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. bioRxiv, 503821. [Link]

-

Beliu, G., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Communications Biology, 2, 261. [Link]

-

Grimm, J. B., et al. (2017). A general method for the cell-permeable, bioorthogonal labeling of intracellular proteins in living cells. Nature Chemical Biology, 13(5), 504-506. [Link]

-

Plass, T., et al. (2012). Development of a bioorthogonal fluorescence-based assay for assessing drug uptake and delivery in bacteria. Angewandte Chemie International Edition, 51(41), 10224-10228. [Link]

-

ITbM, Nagoya University. (2015). A fluorescent dye that survives in live cell STED imaging. [Link]

-

Wurm, C. A., et al. (2017). Two-color live-cell STED nanoscopy by click labeling with cell-permeable fluorophores. bioRxiv, 186358. [Link]

-

Tseng, C.-C., et al. (2016). STED and STORM Superresolution Imaging of Primary Cilia. In Cilia (pp. 165-181). Humana Press, New York, NY. [Link]

-

Carlson, J. C. T., et al. (2013). BODIPY–Tetrazine Derivatives as Superbright Bioorthogonal Turn‐on Probes. Angewandte Chemie International Edition, 52(27), 6900-6904. [Link]

-

Wang, H., et al. (2023). 1,2,4,5-Tetrazine-tethered probes for fluorogenically imaging superoxide in live cells with ultrahigh specificity. Nature Communications, 14(1), 1401. [Link]

-

ONI. (2023). Dos and Don'ts for mastering dSTORM imaging. [Link]

-

Devaraj, N. K., et al. (2010). Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions. Angewandte Chemie International Edition, 49(16), 2869-2872. [Link]

-

Asia Research News. (2015). A fluorescent dye that survives in live cell STED imaging. [Link]

-

Arts, J. J., et al. (2022). Fluorescence-based super-resolution-microscopy strategies for chromatin studies. Chromosoma, 131(3), 167-184. [Link]

-

Svitkina, T. M. (2017). Imaging Cytoskeleton Components by Electron Microscopy. In The Cytoskeleton (pp. 1-16). Cold Spring Harbor Laboratory Press. [Link]

Sources

- 1. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. oni.bio [oni.bio]

Application Note: Synthesis and Purification of Methyltetrazine-BDP Conjugates

Executive Summary

This technical guide details the synthesis, purification, and validation of Methyltetrazine-BODIPY (MeTz-BDP) conjugates. These constructs represent a gold standard in bioorthogonal fluorogenic probes, leveraging the ultra-fast kinetics (

Unlike conventional "always-on" fluorophores, MeTz-BDP conjugates utilize the tetrazine moiety as a fluorescence quencher. Upon reaction with a strained alkene (e.g., trans-cyclooctene, TCO), the tetrazine core is converted into a dihydropyridazine, breaking the quenching pathway and resulting in a dramatic fluorescence "turn-on" (up to 1000-fold). This guide provides a modular protocol for coupling carboxyl-functionalized methyltetrazines to amine-functionalized BODIPY cores, ensuring high purity and maximum fluorogenic dynamic range.

Mechanistic Principles

The utility of MeTz-BDP conjugates rests on a phenomenon known as Bioorthogonal Fluorogenicity . Understanding the quenching mechanism is critical for designing probes with high signal-to-noise ratios.[1]

The Quenching Mechanism

The tetrazine chromophore (absorption

-

Through-Bond Energy Transfer (TBET): Dominant in short, rigid linkers. The excited state energy of the BODIPY is transferred non-radiatively to the tetrazine dark state.

-

Förster Resonance Energy Transfer (FRET): Dominant in longer, flexible linkers.

The "Turn-On" Switch

The IEDDA reaction with TCO destroys the tetrazine's aromaticity and its n

Figure 1: Mechanism of fluorescence activation. The tetrazine moiety quenches BODIPY fluorescence until reacted with TCO.

Strategic Planning & Retro-Synthesis

To synthesize a high-performance conjugate, we employ a Convergent Synthesis Strategy . This minimizes the handling of the sensitive tetrazine moiety and allows for the modular combination of different BODIPY spectral variants.

Key Design Considerations:

-

Linker Length: Keep the linker between MeTz and BDP short (0–3 carbons) to maximize TBET quenching in the OFF state.

-

Tetrazine Stability: Methyl-substituted tetrazines are chosen over Hydrogen-substituted tetrazines for their superior stability in physiological buffers and resistance to hydrolysis, despite slightly slower kinetics (

MeTz

Reaction Scheme

Component A: Methyltetrazine-Acid (MeTz-COOH) Component B: BODIPY-Amine (BDP-NH2) Coupling Agent: TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) or HATU.

Materials and Reagents

| Reagent/Material | Specification | Purpose |

| Methyltetrazine-Acid | >95% Purity | Quencher/Reactive Handle |

| BODIPY-FL-Amine | >95% Purity, Ex/Em ~503/512 nm | Fluorophore |

| TSTU | Coupling Reagent | Efficient NHS-ester formation in situ |

| DIPEA (Hünig's Base) | Anhydrous, 99.5% | Base for coupling |

| DMF (Dimethylformamide) | Anhydrous, amine-free | Solvent |

| Acetonitrile (ACN) | HPLC Grade | Purification solvent |

| TFA (Trifluoroacetic acid) | LC-MS Grade | HPLC additive |

| Trans-Cyclooctene (TCO) | Reference Standard | For QC kinetic testing |

Experimental Protocols

Protocol 1: Activation of Methyltetrazine-Acid

Note: While MeTz-NHS esters are commercially available, in situ activation is often more cost-effective and ensures reactivity.

-

Dissolution: In a flame-dried 4 mL vial, dissolve Methyltetrazine-Acid (10 mg, ~46 µmol) in anhydrous DMF (500 µL).

-

Base Addition: Add DIPEA (24 µL, 138 µmol, 3.0 eq). The solution should be bright pink/red.

-

Activation: Add TSTU (15.3 mg, 51 µmol, 1.1 eq).

-

Incubation: Stir at Room Temperature (RT) for 1 hour under inert atmosphere (

or Ar). -

Monitoring: Verify complete conversion to the NHS ester by TLC (Silica, 5% MeOH in DCM). The NHS ester typically runs slightly higher or lower depending on the specific tetrazine core, but the acid spot should disappear.

Protocol 2: Conjugation to BODIPY-Amine

-

Preparation of BDP: Dissolve BODIPY-Amine (15 mg, ~42 µmol, 0.9 eq relative to MeTz) in anhydrous DMF (500 µL).

-

Expert Insight: Using a slight excess of the activated Tetrazine ensures all the expensive fluorophore is consumed, simplifying purification (removing excess small tetrazine is easier than separating unreacted dye).

-

-

Coupling: Dropwise add the BODIPY solution to the activated MeTz-NHS solution.

-

Reaction: Stir at RT in the dark for 2–4 hours.

-

Quenching: Once TLC/LC-MS confirms consumption of BODIPY-Amine, add 100 µL of water to quench the remaining NHS ester.

Protocol 3: Purification & Isolation

Critical Step: Tetrazines can degrade on acidic silica over time. Work quickly or use Reverse Phase HPLC.

Method A: Flash Chromatography (For scales >50 mg)

-

Column: Silica Gel (neutralized with 1% TEA if possible, though MeTz is relatively stable).

-

Eluent: Gradient of Hexane:Ethyl Acetate (80:20

20:80) or DCM:MeOH (100:0 -

Observation: You will see two main colored bands.

-

Band 1 (Fast): Excess Methyltetrazine (Pink/Red).

-

Band 2 (Product): MeTz-BDP Conjugate (Dark Orange/Red - often less fluorescent on the column).

-

Band 3 (Slow): Trace hydrolyzed BDP or impurities.

-

Method B: Semi-Prep HPLC (Recommended for high purity)

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Avoid high conc. TFA if storing for months; Formic acid is gentler).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 30% B to 90% B over 20 minutes.

-

Collection: Collect the major peak absorbing at both 500 nm (BDP) and 260/520 nm (Tetrazine).

-

Lyophilization: Freeze-dry fractions immediately in the dark. Result is a fluffy orange/red powder.

Quality Control & Characterization

| Test | Method | Acceptance Criteria |

| Identity | ESI-MS / LC-MS | Expected Mass |

| Purity | HPLC (254 nm & 490 nm) | > 95% Area Under Curve. |

| NMR | Presence of Tetrazine-Methyl singlet (~3.0 ppm) and BODIPY aromatic protons. | |

| Functionality | Kinetic TCO Assay | > 100-fold fluorescence increase upon adding 10 eq TCO. |

Workflow Diagram

Figure 2: Synthetic workflow for MeTz-BDP conjugates.

Application Note: Measuring "Turn-On" Kinetics

To validate the probe for biological imaging, you must quantify the fluorogenic response.

-

Preparation: Prepare a 1 µM solution of MeTz-BDP in PBS (pH 7.4). Measure baseline fluorescence (

) at BDP emission max (e.g., 512 nm). -

Reaction: Add 10 equivalents of TCO-OH (or TCO-Amine).

-

Kinetics: Monitor emission intensity over time (0–30 mins).

-

Analysis: Plot

vs. Time. A sharp increase indicates successful quenching relief.-

Note: If

is high (leaky fluorescence), the conjugate may have a linker that is too long or flexible, reducing TBET efficiency.

-

Troubleshooting & Stability

-

Issue: Low Yield.

-

Issue: Decomposition on Silica.

-

Cause: Acidic sites on silica degrade tetrazine.

-

Solution: Deactivate silica with 1% Triethylamine during column packing.

-

-

Issue: No "Turn-On".

-

Cause: Tetrazine oxidized or degraded to dihydro-form during storage.

-

Solution: Check absorbance at 520 nm.[2] If the characteristic pink color is gone, the tetrazine is dead. Store under inert gas at -20°C.

-

References

-

Carlson, J. C. T., et al. (2013).[4] "The Fastest and the Brightest: A New Design that Intimately Connects Tetrazine to a BODIPY Fluorophore Enables Exceptionally Efficient Energy Transfer and Quenching."[4] Angewandte Chemie International Edition.

-

Devaraj, N. K., et al. (2008). "Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging." Bioconjugate Chemistry.

-

Vázquez, A., et al. (2017). "Mechanism of Fluorescence Quenching in Tetrazine-Fluorophore Conjugates." Journal of the American Chemical Society.

-

Wu, H., & Devaraj, N. K. (2016). "Advances in Tetrazine Bioorthogonal Chemistry." Accounts of Chemical Research.

-

BenchChem Technical Guides. (2025). "The Methyltetrazine Group: A Technical Guide to a Bioorthogonal Linchpin."

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BODIPY-tetrazine derivatives as superbright bioorthogonal turn-on probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Dual-Labeling with Methyltetrazine-BDP and Azide-Alkyne Click Chemistry

Abstract & Core Logic

This guide details the methodology for dual-labeling biological targets (proteins, lipids, or glycans) using two orthogonal chemical reporters: Methyltetrazine-BODIPY (Tz-BDP) and Azide-Alkyne reagents.

The success of this protocol relies on Kinetic Orthogonality . The Inverse Electron Demand Diels-Alder (IEDDA) reaction between Methyltetrazine and Trans-Cyclooctene (TCO) is orders of magnitude faster (

The "Fluorogenic" Advantage

This compound is a "turn-on" probe. In its unreacted state, the tetrazine moiety quenches the BODIPY fluorophore via Photoinduced Electron Transfer (PET) or Through-Bond Energy Transfer (TBET). Upon reaction with TCO, the tetrazine ring is converted into a dihydropyridazine, breaking the electronic pathway for quenching and restoring bright green fluorescence. This eliminates the need for extensive washing steps, preserving delicate cellular structures.

Chemical Mechanism & Kinetics[1]

To design a self-validating experiment, one must understand the reaction hierarchy.

| Reaction Type | Reagents | Kinetics ( | Bio-Compatibility | Primary Use |

| IEDDA | Methyltetrazine + TCO | 1,000 – 100,000 | Excellent (Live/Fixed) | Target A (Green) |

| SPAAC | Azide + DBCO/BCN | 0.1 – 1.0 | Good (Live/Fixed) | Target B (Red) |

| CuAAC | Azide + Alkyne + Cu(I) | 10 – 100 | Poor (Fixed Only) | Target B (Red) |

Critical Mechanistic Insight: While IEDDA and SPAAC are generally orthogonal, Tetrazines can react with strained alkynes (like DBCO or BCN) used in SPAAC, albeit slowly. To prevent the Green probe (Tz-BDP) from cross-reacting with the Red target (DBCO), order of addition is critical .

Experimental Workflow Visualization

The following diagram illustrates the decision logic for Live vs. Fixed cell workflows to ensure orthogonality.

Caption: Decision matrix for dual-labeling. Sequential addition (IEDDA

Detailed Protocols

Reagents Required[1][2][3][4][5][6][7][8][9]

-

Probe A (Green): this compound FL (Ex/Em: 503/512 nm).

-

Probe B (Red):

-

Live Cells:[1] DBCO-Sulfo-Cy5 or DBCO-TAMRA.

-

Fixed Cells: Alkyne-Sulfo-Cy5 (Terminal Alkyne).

-

-

Buffer: PBS (pH 7.4) supplemented with 1% BSA.

Protocol A: Live Cell Labeling (SPAAC + IEDDA)

Best for: Cell surface receptors, metabolically labeled glycans/lipids.

-

Preparation: Seed cells and induce expression of Target A (TCO-modified) and Target B (Azide-modified).

-

Note: If using metabolic labeling (e.g., Azide-Mannosamine), ensure washout of free sugars 1 hour prior to labeling.

-

-

IEDDA Labeling (Step 1):

-

Dilute This compound to 1–5 µM in warm media or PBS/BSA.

-

Incubate cells for 10–20 minutes at 37°C.

-

Why this first? The reaction is near-instant. Saturating TCO sites first prevents the Tetrazine probe from reacting with the DBCO probe added in Step 3.

-

-

Wash (Optional): Gently wash cells 1x with warm media. (Can be skipped due to fluorogenic turn-on, but recommended for highest S/N ratio).

-

SPAAC Labeling (Step 2):

-

Dilute DBCO-Cy5 to 5–10 µM in warm media.

-

Incubate for 30–60 minutes at 37°C.

-

Note: SPAAC is slower; longer incubation is required.

-

-

Imaging: Replace media with live-cell imaging buffer (e.g., HBSS + HEPES). Image immediately.

Protocol B: Fixed Cell Labeling (CuAAC + IEDDA)

Best for: Intracellular proteins, nuclear targets, high-resolution microscopy.

-

Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min. Wash 3x with PBS.

-

Permeabilization: Incubate with 0.2% Triton X-100 in PBS for 10 min.

-

IEDDA Labeling (Step 1):

-

Incubate with 1 µM This compound in PBS/BSA for 30 min at RT.

-

Expertise Check:Perform IEDDA before CuAAC. Copper (I) can catalyze the isomerization of trans-cyclooctene to cis-cyclooctene, rendering it unreactive. By reacting TCO first, you convert it to a stable dihydropyridazine conjugate which is copper-tolerant.

-

-

Wash: Wash 3x with PBS (5 min each).

-

CuAAC Labeling (Step 2):

-

Prepare "Click Cocktail" fresh:

-

PBS (pH 7.4)[2]

-

Alkyne-Cy5 (1–5 µM)

-

CuSO4 (1 mM)

-

Sodium Ascorbate (5–10 mM) (Add last to initiate)

-

Optional: THPTA ligand (2 mM) to protect proteins from oxidation.

-

-

Incubate cells with cocktail for 30–60 min at RT in the dark.

-

-

Final Wash: Wash 3x with PBS. Stain nuclei (DAPI) if desired. Mount and image.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Weak Green Signal (Tz-BDP) | TCO Isomerization | TCO is unstable in the presence of free thiols or copper. Ensure TCO reagents are stored at -20°C and never exposed to copper before the IEDDA step. |

| High Background (Red) | Non-specific sticking | DBCO is hydrophobic. Use Sulfo-DBCO derivatives to increase solubility. Perform washes with 0.1% Tween-20 if cells are fixed. |

| Cross-Talk (Green signal in Red channel) | Bleed-through or FRET | BDP FL (Green) and Cy5 (Far Red) are spectrally distinct. If bleed-through occurs, check filter sets. FRET is unlikely unless targets are <10nm apart. |

| Cross-Reactivity | Tz reacting with DBCO | Ensure Sequential Labeling (Protocol A). Add Tz-BDP, let it react fully, wash, then add DBCO. |

References

-

Comparison of Click Kinetics: Oliveira, B. L., et al. (2017). "Inverse electron demand Diels–Alder reactions in chemical biology." Chemical Society Reviews.Link

-

Fluorogenic Tetrazine Probes: Carlson, J. C. T., et al. (2013). "Tetrazine-Dye Conjugates for the Rapid Imaging of Cyclooctene-Modified Proteins." Angewandte Chemie International Edition.Link

-

Orthogonality of IEDDA and SPAAC: Karver, M. R., et al. (2011). "Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging."[3] Bioconjugate Chemistry.Link

-

TCO Stability: Darko, A., et al. (2014).[4] "Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation." Chemical Science.Link

-

General Click Protocol: Jena Bioscience. "Click Chemistry Labeling of Oligonucleotides and DNA."Link

Sources

- 1. Bio‐orthogonal Fluorescent Labelling of Biopolymers through Inverse‐Electron‐Demand Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Site-Specific Protein Modification Using Methyltetrazine-BDP

This guide provides a comprehensive overview and detailed protocols for the site-specific modification of proteins using the bioorthogonal reagent Methyltetrazine-BDP. It is intended for researchers, scientists, and drug development professionals engaged in creating precisely engineered protein conjugates for a wide range of applications, including therapeutic development, in vivo imaging, and diagnostic assays.

Introduction: The Power of Bioorthogonal Chemistry

The ability to selectively modify proteins at specific sites is a cornerstone of modern chemical biology and drug development. Bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes—provides a powerful toolkit for achieving this precision. Among the most robust and widely used bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO).[1][2][3][4] This reaction is characterized by exceptionally fast kinetics and high specificity, making it ideal for protein labeling under physiological conditions.[1][4][5]

This application note focuses on the use of this compound, a fluorescent probe that leverages the IEDDA reaction for the site-specific labeling of proteins. BDP (boron-dipyrromethene) dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability, making them excellent fluorophores for a variety of fluorescence-based detection methods.[6][7][8][9]

Mechanism of Action: The IEDDA Reaction

The core of this labeling technology is the IEDDA reaction. A tetrazine, an electron-deficient diene, reacts rapidly and irreversibly with a TCO-tagged protein, an electron-rich dienophile.[3][4] This cycloaddition reaction forms a stable dihydropyrazine product, effectively conjugating the this compound probe to the protein of interest.[1] The reaction is highly selective and proceeds efficiently at low concentrations and physiological temperatures, ensuring the integrity of the target protein.[4][5]

Figure 1: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO-tagged protein and this compound.

Experimental Protocols

Materials and Reagents

-

TCO-tagged Protein: Your protein of interest, site-specifically functionalized with a TCO group. This can be achieved through genetic code expansion using unnatural amino acids or by enzymatic or chemical modification of specific residues.[10][11]

-

This compound: Supplied as a lyophilized powder.

-

Anhydrous Dimethyl Sulfoxide (DMSO): For dissolving the this compound.

-

Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-8.0 is a common choice.[12] The buffer should be compatible with your protein's stability and devoid of primary amines if using an NHS-ester version of the dye.[13][14]

-

Purification System: Size-exclusion chromatography (SEC) or dialysis to remove unreacted this compound.[12][15]

Workflow Overview

The overall workflow for labeling a TCO-tagged protein with this compound is a straightforward process involving reagent preparation, the labeling reaction, and purification of the final conjugate.

Figure 2: Workflow for site-specific protein labeling using this compound.

Detailed Step-by-Step Protocol

Step 1: Preparation of Reagents

-

TCO-tagged Protein:

-

Prepare your TCO-tagged protein in the desired reaction buffer (e.g., PBS, pH 7.4).

-

The concentration of the protein should ideally be in the range of 1-5 mg/mL.[1]

-

-

This compound Stock Solution:

-

Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the this compound in anhydrous DMSO to create a stock solution of 1-10 mM.

-

Vortex briefly to ensure complete dissolution. The solution should be brightly colored.

-

Store the stock solution at -20°C, protected from light. Many labeling reagents are moisture-sensitive, so stock solutions should be prepared fresh when possible.[14]

-

Step 2: Protein Labeling Reaction

-

Stoichiometry:

-

A 1.05 to 1.5-fold molar excess of this compound over the TCO-tagged protein is recommended as a starting point for efficient conjugation.[1] For other labeling chemistries, a higher excess (10-20 fold) might be necessary.[12] The optimal ratio may need to be determined empirically for your specific protein.

-

-

Reaction Setup:

-

Add the calculated volume of the this compound stock solution to the TCO-tagged protein solution.

-